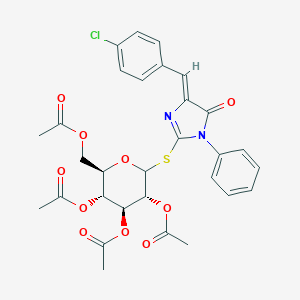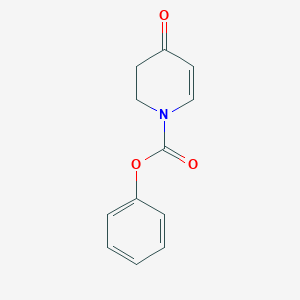
4-(4-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside, also known as CBIT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CBIT is a derivative of imidazole, which is a heterocyclic organic compound containing nitrogen.
Mecanismo De Acción
The mechanism of action of 4-(4-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside involves its ability to interact with various targets in the body, including enzymes, receptors, and ion channels. 4-(4-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has been shown to inhibit the activity of enzymes involved in cancer cell growth, such as matrix metalloproteinases and histone deacetylases. 4-(4-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has also been shown to activate receptors involved in neuroprotection, such as the sigma-1 receptor. Additionally, 4-(4-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has been shown to modulate ion channels involved in the immune response, such as the potassium channel KCa3.1.
Biochemical and Physiological Effects:
4-(4-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has been shown to have various biochemical and physiological effects in the body, including anti-cancer, neuroprotective, and immunomodulatory effects. In cancer cells, 4-(4-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has been shown to induce apoptosis by activating caspases and inhibiting the activity of anti-apoptotic proteins. In the brain, 4-(4-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has been shown to reduce oxidative stress and inflammation by regulating the production of reactive oxygen species and pro-inflammatory cytokines. In the immune system, 4-(4-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has been shown to modulate the production of cytokines and chemokines by regulating the activity of transcription factors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(4-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside in lab experiments include its potent anti-cancer, neuroprotective, and immunomodulatory effects, as well as its ability to interact with various targets in the body. However, the limitations of using 4-(4-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
For the study of 4-(4-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside include its potential applications in drug development and its role in various diseases and disorders.
Métodos De Síntesis
The synthesis method of 4-(4-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside involves the reaction of 4-chlorobenzaldehyde with glycine in the presence of acetic acid to form 4-(4-chlorobenzylidene) glycine. This compound is then reacted with thiohexopyranoside in the presence of acetic anhydride to form 4-(4-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside.
Aplicaciones Científicas De Investigación
4-(4-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has been studied for its potential therapeutic applications in various fields of science, including cancer research, neuroscience, and immunology. In cancer research, 4-(4-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neuroscience, 4-(4-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In immunology, 4-(4-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
Propiedades
Nombre del producto |
4-(4-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside |
|---|---|
Fórmula molecular |
C30H29ClN2O10S |
Peso molecular |
645.1 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-[(4Z)-4-[(4-chlorophenyl)methylidene]-5-oxo-1-phenylimidazol-2-yl]sulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C30H29ClN2O10S/c1-16(34)39-15-24-25(40-17(2)35)26(41-18(3)36)27(42-19(4)37)29(43-24)44-30-32-23(14-20-10-12-21(31)13-11-20)28(38)33(30)22-8-6-5-7-9-22/h5-14,24-27,29H,15H2,1-4H3/b23-14-/t24-,25-,26+,27-,29?/m1/s1 |
Clave InChI |
DQQRUSSBHIGRAL-ANWCMAMZSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)SC2=N/C(=C\C3=CC=C(C=C3)Cl)/C(=O)N2C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=NC(=CC3=CC=C(C=C3)Cl)C(=O)N2C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)SC2=NC(=CC3=CC=C(C=C3)Cl)C(=O)N2C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B303352.png)


![Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl-](/img/structure/B303355.png)



![1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one](/img/structure/B303363.png)
![tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate](/img/structure/B303364.png)

